molecular formula C12H7ClF2O B11872875 2-(Difluoromethyl)naphthalene-3-carbonyl chloride

2-(Difluoromethyl)naphthalene-3-carbonyl chloride

Cat. No.: B11872875
M. Wt: 240.63 g/mol
InChI Key: SQHAWVSDYJPENR-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)naphthalene-3-carbonyl chloride is an organic compound with the molecular formula C12H7ClF2O and a molecular weight of 240.63 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethyl and carbonyl chloride functional groups. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-(Difluoromethyl)naphthalene with thionyl chloride (SOCl2) under reflux conditions to introduce the carbonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with appropriate scaling up of reagents and optimization of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)naphthalene-3-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2):

    Nucleophiles (Amines, Alcohols): Used in substitution reactions.

    Water: Used in hydrolysis reactions.

    Palladium Catalysts: Used in coupling reactions.

Major Products Formed

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    Carboxylic Acids: Formed from hydrolysis reactions.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

2-(Difluoromethyl)naphthalene-3-carbonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: It is used in the synthesis of functional materials with specific electronic or optical properties.

    Chemical Biology: It is used in the study of biological pathways and the development of chemical probes.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)naphthalene-3-carbonyl chloride depends on the specific reactions it undergoes. In substitution reactions, the carbonyl chloride group acts as an electrophile, reacting with nucleophiles to form new bonds. In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)naphthalene-3-carbonyl chloride
  • 2-(Chloromethyl)naphthalene-3-carbonyl chloride
  • 2-(Bromomethyl)naphthalene-3-carbonyl chloride

Uniqueness

2-(Difluoromethyl)naphthalene-3-carbonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity compared to other halomethyl derivatives. The difluoromethyl group enhances the compound’s metabolic stability and can influence the overall bioactivity of derived molecules.

Properties

Molecular Formula

C12H7ClF2O

Molecular Weight

240.63 g/mol

IUPAC Name

3-(difluoromethyl)naphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H7ClF2O/c13-11(16)9-5-7-3-1-2-4-8(7)6-10(9)12(14)15/h1-6,12H

InChI Key

SQHAWVSDYJPENR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(F)F)C(=O)Cl

Origin of Product

United States

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